(1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hcl
CAS No.:
Cat. No.: VC17501770
Molecular Formula: C8H10ClF3N2
Molecular Weight: 226.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10ClF3N2 |
|---|---|
| Molecular Weight | 226.62 g/mol |
| IUPAC Name | (1R)-2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H9F3N2.ClH/c1-5-3-2-4-13-6(5)7(12)8(9,10)11;/h2-4,7H,12H2,1H3;1H/t7-;/m1./s1 |
| Standard InChI Key | WTIANHXXWKHVRT-OGFXRTJISA-N |
| Isomeric SMILES | CC1=C(N=CC=C1)[C@H](C(F)(F)F)N.Cl |
| Canonical SMILES | CC1=C(N=CC=C1)C(C(F)(F)F)N.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Stereochemistry
The compound’s IUPAC name, (1R)-2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethanamine hydrochloride, reflects its structural features:
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A pyridin-2-yl ring substituted with a methyl group at the 3-position.
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A trifluoroethylamine moiety with stereochemical orientation at the C1 position (R-configuration).
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A hydrochloride counterion stabilizing the amine group.
The molecular formula confirms the addition of HCl to the free base () . The presence of fluorine atoms significantly influences the compound’s electronic properties, enhancing its metabolic stability in biological systems.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 226.62 g/mol | |
| SMILES (Isomeric) | CC1=C(N=CC=C1)[C@H](C(F)(F)F)N.Cl | |
| InChIKey | WTIANHXXWKHVRT-OGFXRTJISA-N | |
| PubChem CID (Free Base) | 55278072 |
Synthesis and Manufacturing
Synthetic Routes
While explicit synthesis protocols are proprietary, the compound is likely synthesized through enantioselective methods to achieve the (1R) configuration. A plausible route involves:
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Friedel-Crafts alkylation to attach the trifluoroethyl group to the pyridine ring.
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Chiral resolution using catalysts or chiral auxiliaries to isolate the R-enantiomer.
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Salt formation with HCl to improve crystallinity and stability .
The stereochemistry is critical for biological activity, as enantiomers often exhibit divergent pharmacokinetic profiles.
Physicochemical Properties
Stability and Solubility
The hydrochloride salt form enhances water solubility compared to the free base. Key physical properties include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume